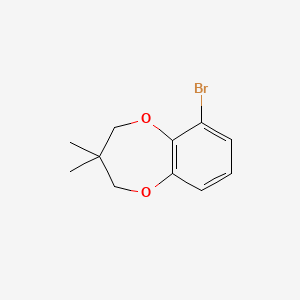

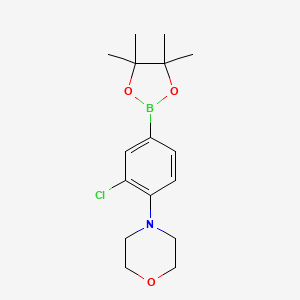

6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine is a complex chemical compound with diverse applications in scientific research. It is used for testing and research purposes only .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Scientific Research Applications

Pharmacological Research

Benzodiazepines, including compounds with brominated structures, are widely studied for their pharmacological effects. Research has focused on understanding the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), which include benzofurans and benzodiazepine analogues. These substances have clinical effects comparable to common illicit drugs like amphetamine and MDMA, highlighting the importance of understanding their health risks and potential therapeutic applications (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Impact

The environmental occurrence, fate, and transformation of benzodiazepine derivatives, including brominated variants, in water treatment processes have been studied to assess their potential as emerging environmental contaminants. These studies reveal the presence of such compounds in various water sources and the challenges associated with their removal during water treatment. Understanding the environmental impact of these substances is crucial for developing more effective water treatment methods and protecting public health (Kosjek et al., 2012).

Chemical Synthesis and Biological Activity

Research on benzodiazepines and related compounds also includes the synthesis of new derivatives and investigation of their biological activities. Studies have explored the chemistry and biological activity of new 3-benzazepines, revealing their potential in inhibiting multidrug resistance and showing cytotoxic effects against certain cancer cell lines. Such research contributes to the development of new therapeutic agents and enhances our understanding of the molecular basis of drug action and resistance (Kawase et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is known that compounds affecting ache can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . This is due to the role of AchE in transmitting normal nerve pulses in both mammals and fish .

Biochemical Pathways

Similar compounds have been linked to the overexpression of reactive oxygen species (ros) and free radicals, which can lead to cellular damage . This overexpression can negatively affect different cellular components .

Result of Action

Similar compounds have been shown to increase the concentration of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

properties

IUPAC Name |

6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-13-9-5-3-4-8(12)10(9)14-7-11/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCSQNMVAOFCRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C(=CC=C2)Br)OC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718417 |

Source

|

| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345471-22-8 |

Source

|

| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)